molecular formula C13H17NO2 B4700165 N-allyl-2-(2,4-dimethylphenoxy)acetamide

N-allyl-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B4700165
M. Wt: 219.28 g/mol
InChI Key: XVPOONBSQQWNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as DAA (2,4-dimethylphenoxyacetyl) allylamide and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-allyl-2-(2,4-dimethylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It also activates the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
N-allyl-2-(2,4-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It has also been shown to reduce the levels of prostaglandin E2 (PGE2), which is a pro-inflammatory mediator. In addition, it has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of several diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-allyl-2-(2,4-dimethylphenoxy)acetamide is its potential therapeutic applications. It has been shown to have anti-inflammatory, antinociceptive, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. However, one of the limitations of this compound is its solubility. It has poor solubility in water, which can make it difficult to use in lab experiments.

Future Directions

There are several future directions for the research of N-allyl-2-(2,4-dimethylphenoxy)acetamide. One direction is to study its potential use in the treatment of other diseases such as diabetes, obesity, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail. This can help to identify new targets for drug development. Finally, more studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, N-allyl-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has potential therapeutic applications. It has been shown to have anti-inflammatory, antinociceptive, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. However, more studies are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

N-allyl-2-(2,4-dimethylphenoxy)acetamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antinociceptive, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-7-14-13(15)9-16-12-6-5-10(2)8-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPOONBSQQWNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-2-(2,4-dimethylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-allyl-2-(2,4-dimethylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-allyl-2-(2,4-dimethylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-allyl-2-(2,4-dimethylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-allyl-2-(2,4-dimethylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-allyl-2-(2,4-dimethylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.